molecular formula C12H16N2O3 B14907898 (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol

(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol

Cat. No.: B14907898
M. Wt: 236.27 g/mol
InChI Key: VEKCOKWUNDVROA-NSHDSACASA-N
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Description

(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol is a chiral compound with a pyrrolidine ring substituted with a nitrobenzyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the pyrrolidine ring.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction, where a suitable reducing agent, such as sodium borohydride, is used to reduce a carbonyl precursor to the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.

    Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst, iron powder in acidic conditions, or other reducing agents.

    Substitution: Various nucleophiles, such as amines or thiols, under appropriate conditions.

Major Products

    Oxidation: Formation of the corresponding carbonyl compound.

    Reduction: Formation of the corresponding amino compound.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the effects of nitrobenzyl and pyrrolidine derivatives on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.

    (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)propane: Similar structure but with a propane group instead of a methanol group.

    (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)butane: Similar structure but with a butane group instead of a methanol group.

Uniqueness

(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrobenzyl and hydroxymethyl groups allows for diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

[(2S)-1-[(2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol

InChI

InChI=1S/C12H16N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-2,4,6,11,15H,3,5,7-9H2/t11-/m0/s1

InChI Key

VEKCOKWUNDVROA-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2[N+](=O)[O-])CO

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2[N+](=O)[O-])CO

Origin of Product

United States

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